molecular formula C19H24O3 B1678036 Prallethrin CAS No. 23031-36-9

Prallethrin

Cat. No.: B1678036
CAS No.: 23031-36-9
M. Wt: 300.4 g/mol
InChI Key: SMKRKQBMYOFFMU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Prallethrin, a synthetic pyrethroid insecticide, primarily targets the nervous system of insects . It specifically interacts with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous system .

Mode of Action

This compound acts as an excitotoxin . It prevents the closure of sodium voltage-gated ion channels present in the axonal membrane . This action alters nerve function, causing paralysis in the target insect pests, eventually leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signaling pathway . By preventing the closure of VGSCs, this compound disrupts the normal propagation of action potentials along the nerve fibers . This disruption in neuronal signaling leads to the paralysis and eventual death of the insect.

Pharmacokinetics

The pharmacokinetics of this compound, like other pyrethroids, is characterized by rapid onset and association with acute, peak exposures . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous system of the affected insects. The compound’s interaction with VGSCs leads to changes in neuron firing, ultimately resulting in neurotoxicity . This neurotoxic effect manifests as paralysis in the insects, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is commonly used as a liquid vaporizer in households, schools, and offices to repel mosquitoes . The liquid is drawn up through a porous clay carbon wick by capillary action then vaporized with a heater . This method of application can be influenced by environmental conditions such as temperature and humidity. Additionally, this compound is very toxic to bees and fish but has low toxicity to birds , indicating that its efficacy and impact can vary significantly among different species and ecosystems.

Biochemical Analysis

Biochemical Properties

Prallethrin interacts with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous system, leading to changes in neuron firing, and ultimately neurotoxicity . It also has the ability to bind with lung surfactant proteins (SPs) employing hydrogen and hydrophobic interactions .

Cellular Effects

This compound can bind with the four SPs using several interactions such as hydrogen bonds, alkyl bonds, Pi–Pi interaction, Van der Waals interaction, and others . These interactions could impair critical functions of SPs in lungs, increasing susceptibility towards a range of respiratory illnesses, pathogenic infections, and malignancy .

Molecular Mechanism

The adverse outcome pathway (AOP) shared by pyrethroids, including this compound, involves the ability to interact with VGSCs in the central and peripheral nervous system, leading to changes in neuron firing, and ultimately neurotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to decrease mosquito population size, longevity, and biting rate over time . It has also been observed to have effects on exhaled CO2 in mice upon inhalation .

Dosage Effects in Animal Models

In animal models, this compound has been observed to induce a syndrome consisting of aggressive sparring, altered sensitivity to external stimuli, and fine tremor progressing to whole-body tremor and prostration . The effects were seen across species, sexes, and routes of administration .

Metabolic Pathways

As a pyrethroid, it is known to interact with VGSCs, which play a crucial role in the conduction of nerve impulses .

Transport and Distribution

It is known that this compound is a lipophilic compound, which allows it to easily cross cell membranes .

Subcellular Localization

Given its lipophilic nature and its known interactions with VGSCs, it is likely that this compound can localize to various compartments within the cell .

Preparation Methods

    Industrial Production: The industrial production methods for Prallethrin are proprietary, but they likely involve efficient and scalable processes.

  • Chemical Reactions Analysis

      Reactivity: Prallethrin is a pyrethroid, and its chemical structure makes it susceptible to various reactions.

      Common Reagents and Conditions: While specific reagents and conditions are not disclosed, pyrethroids typically undergo oxidation, reduction, and substitution reactions.

      Major Products: These reactions yield various derivatives, which may have distinct insecticidal properties.

  • Scientific Research Applications

      Chemistry: Prallethrin’s chemical properties make it valuable for studying insecticides and their mechanisms.

      Biology: Researchers explore its effects on insects, including toxicity and resistance mechanisms.

      Medicine: Investigating its safety and potential therapeutic applications.

      Industry: this compound is crucial in developing effective insect repellents and pest control products.

  • Comparison with Similar Compounds

      Uniqueness: Prallethrin’s distinct structure sets it apart from other pyrethroids.

      Similar Compounds: While I don’t have a specific list, other pyrethroids like and are related.

    Properties

    IUPAC Name

    (2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SMKRKQBMYOFFMU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H24O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0032572
    Record name Prallethrin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0032572
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    300.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Boiling Point

    313.5 °C at 760 mm Hg
    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Flash Point

    139 °C (282 °F) - closed cup
    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Solubility

    In water, 8 mg/L at 25 °C, In water, 8.51 ppm at 25 °C; Soluble in most organic solvents, In water, 8.03 mg/L at 25 °C and pH 5.5-5.6, In water, 4.88 mg/L at 20 °C, In hexane, methanol, xylene, >500 g/kg at 20-25 °C
    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Density

    1.03 at 20 °C/4 °C
    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Vapor Pressure

    Vapor pressure: 3.5X10-5 mm Hg at 20 °C; 1X10-4 mm Hg at 30 °C, Vapor pressure: 3.15X10-5 mm Hg at 25 °C (technical grade), 3.5X10-5 mm at 20 °C
    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Mechanism of Action

    Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increase sodium entry. /Pyrethroids/, (1) The interaction of a series of pyrethroid insecticides with the Na+ channels in myelinated nerve fibres of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. (2) Out of 11 pyrethroids 9 insecticidally active compounds induce a slowly decaying Na+ tail current on termination of a step depolarization, whereas the Na+ current during depolarization was hardly affected. These tail currents are most readily explained by a selective reduction of the rate of closing of the activation gate in a fraction of the Na+ channels that have opened during depolarization. (3) The rate of decay of the Na+ tail current varies considerably with pyrethroid structure. After alpha-cyano pyrethroids the decay is at least one order of magnitude slower than after non-cyano pyrethroids. The decay always follows a single-exponential time course and is reversibly slowed when the temperature is lowered from 25 to 0 degrees C. Arrhenius plots in this temperature range are linear. (4) These results indicate that the relaxation of the activation gate in pyrethroid-affected Na+ channels is governed by an apparent first order, unimolecular process and that the rate of relaxation is limited by a single energy barrier. Application of transition state theory shows that after alpha-cyano pyrethroids this energy barrier is 9.6 kJ/mol higher than after non-cyano pyrethroids. (5) Differences in rate of decay of the Na+ tail current account for the reported differences in repetitive nerve activity induced by various pyrethroids. In addition, the effect of temperature on the rate of decay explains the increase in repetitive activity with cooling.. /Pyrethroids/, Type I Pyrethroid esters /lacking the alpha-cyano substituents/ affect sodium channels in nerve membranes, causing repetitive (sensory, motor) neuronal discharge and a prolonged negative afterpotential, the effects being quite similar to those produced by DDT /dichlorodiphenyltrichloroethane/. /Pyrethroid esters lacking the alpha-cyano substituent/, For more Mechanism of Action (Complete) data for Prallethrin (6 total), please visit the HSDB record page.
    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Color/Form

    Yellow to yellow brown liquid

    CAS No.

    23031-36-9
    Record name Prallethrin
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=23031-36-9
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    Record name Prallethrin
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Melting Point

    Liquid at room temperatures
    Record name Prallethrin
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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